Diphenylphosphine borane
Overview
Description
Diphenylphosphine borane, also known as (diphenylphosphine)trihydroboron, is a chemical compound with the molecular formula (C6H5)2PH·BH3. This compound is notable for its applications in organic synthesis and catalysis. It is a white solid that is soluble in organic solvents and is used as a reagent in various chemical reactions .
Scientific Research Applications
Diphenylphosphine borane has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Diphenylphosphane boron, also known as Borane-diphenylphosphine complex, diphenylphosphine-borane, MFCD00274254, or DTXSID80455019, is a complex that primarily targets organic synthesis processes . It is used as a reagent in various chemical reactions, particularly in the synthesis of phosphine-borane complexes .
Mode of Action
The interaction of diphenylphosphane boron with its targets involves the formation of phosphine-borane complexes . These complexes are formed through a reaction involving solid sodium borohydride as the borane source . The resulting phosphine-borane complexes can be used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines .
Biochemical Pathways
Diphenylphosphane boron affects the biochemical pathways involved in the synthesis of phosphine-borane complexes . These complexes can be used in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology . Additionally, the compound has been shown to participate in various organic synthesis reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Reductions .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of the reaction it is used in .
Result of Action
The molecular and cellular effects of diphenylphosphane boron’s action primarily involve the formation of phosphine-borane complexes, which can be used in various organic synthesis reactions . These complexes can contribute to the synthesis of novel, biologically active phosphorus heterocycles .
Safety and Hazards
The Borane-diphenylphosphine complex is considered hazardous. It releases flammable gas when in contact with water . It should be handled under inert gas and protected from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this complex .
Future Directions
Phosphine-boranes, including Borane-diphenylphosphine complex, have been the subject of significant research since 2007 . New families of phosphorus-BH3 complexes have emerged as useful precursors of new structures in the asymmetric series . Future research may focus on the development of new synthetic routes and applications for these complexes .
Biochemical Analysis
Biochemical Properties
It is known that boron-containing compounds (BCC) have shown great potential to act as drugs in several human maladies . Among the reported effects, some involve the metabolism . Moreover, some effects have been clearly described based on the ability of a BCC on a specific enzyme in a metabolic pathway .
Molecular Mechanism
It is known that diphenylphosphine and especially diphenylphosphide derivatives are nucleophiles, so they add to carbon – heteroatom double bonds . For example, in the presence of concentrated hydrochloric acid at 100 °C, diphenylphosphine adds to the carbon atom in benzaldehyde to give (phenyl- (phenylmethyl)phosphoryl)benzene .
Preparation Methods
The synthesis of borane-diphenylphosphine complex typically involves the reaction of diphenylphosphine with borane. One common method is the reaction of diphenylphosphine with borane-tetrahydrofuran complex (BH3·THF) in an inert atmosphere. The reaction is carried out at room temperature and yields the borane-diphenylphosphine complex as a white solid .
Industrial production methods for borane-diphenylphosphine complex are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Diphenylphosphine borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It acts as a reducing agent in several organic reactions.
Substitution: The complex can participate in substitution reactions where the borane group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Diphenylphosphine borane is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Borane-triphenylphosphine complex: This compound has a similar structure but with three phenyl groups attached to the phosphorus atom.
Phosphine-borane complexes: These include various derivatives where the phosphine group is substituted with different organic groups.
The uniqueness of borane-diphenylphosphine complex lies in its specific applications in catalysis and its potential neuroprotective effects, which are not as prominent in other similar compounds .
Properties
InChI |
InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNNYBXLESRLOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455019 | |
Record name | Borane diphenylphosphine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41593-58-2 | |
Record name | Borane diphenylphosphine complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borane-diphenylphosphine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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